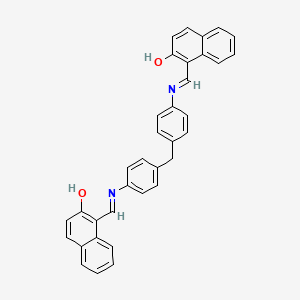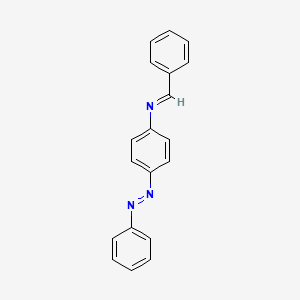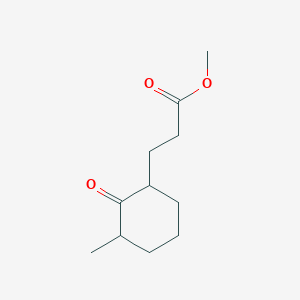
1,2,3,4,5,6,7-Heptamethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7-Heptamethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C17H22 It is a derivative of naphthalene, where seven hydrogen atoms are replaced by methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7-Heptamethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups onto the naphthalene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7-Heptamethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of methyl-substituted naphthoquinones or carboxylic acids.
Reduction: Formation of heptamethyl-substituted decahydronaphthalene.
Substitution: Introduction of alkyl or acyl groups leading to various substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7-Heptamethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7-Heptamethylnaphthalene involves its interaction with molecular targets through its aromatic and methyl-substituted structure. It can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence biological pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexamethylnaphthalene: Similar structure but with one less methyl group.
1,2,3,4,5,6,7,8-Octamethylnaphthalene: Similar structure but with one additional methyl group.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar naphthalene core but different substitution patterns.
Uniqueness
1,2,3,4,5,6,7-Heptamethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of methylation enhances its hydrophobicity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
56908-82-8 |
|---|---|
Fórmula molecular |
C17H22 |
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7-heptamethylnaphthalene |
InChI |
InChI=1S/C17H22/c1-9-8-16-13(5)11(3)12(4)15(7)17(16)14(6)10(9)2/h8H,1-7H3 |
Clave InChI |
YERYJCYQFSPGAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(=C1C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B11958812.png)





![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)




![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

